4-(1-aminoethyl)-N,N-dimethylaniline

Asymmetric Synthesis Chiral Amine Synthesis Catalysis

This bifunctional chiral amine combines a primary amine with a strongly electron-donating N,N-dimethylamino group, enabling ortho‑selective electrophilic substitution and dual coordination in metal complexes. It is an ideal starting material for enantiopure drugs and chiral catalysts, achieving >99% ee and 92% yield in asymmetric synthesis. Unlike simpler anilines, its electronic and steric profile cannot be matched by generic substitutes, ensuring superior performance in cross‑coupling reactions and as a ROCK inhibitor scaffold. Secure high‑purity (95–98%) lots from qualified suppliers.

Molecular Formula C10H16N2
Molecular Weight 164.25 g/mol
CAS No. 91800-15-6
Cat. No. B3302632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-aminoethyl)-N,N-dimethylaniline
CAS91800-15-6
Molecular FormulaC10H16N2
Molecular Weight164.25 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)N(C)C)N
InChIInChI=1S/C10H16N2/c1-8(11)9-4-6-10(7-5-9)12(2)3/h4-8H,11H2,1-3H3
InChIKeyVDOKYXHLVQGSJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1-Aminoethyl)-N,N-dimethylaniline (CAS 91800-15-6) Procurement and Chemical Identity


4-(1-Aminoethyl)-N,N-dimethylaniline (CAS 91800-15-6) is a chiral benzylic amine intermediate characterized by an electron-rich aromatic core due to the strong electron-donating N,N-dimethylamino group [1]. The compound features a molecular formula of C10H16N2 and a molecular weight of 164.25 g/mol, with both primary and tertiary amine functionalities that enhance its utility in cross-coupling reactions and as a ligand in coordination chemistry [1]. It is commercially available as the free base, with typical purities ranging from 95% to 98% from various suppliers .

Why 4-(1-Aminoethyl)-N,N-dimethylaniline Cannot Be Substituted by Generic Aromatic Amines


Generic substitution of 4-(1-aminoethyl)-N,N-dimethylaniline with other aromatic amines such as 4-(1-aminoethyl)aniline or 4-(aminomethyl)-N,N-dimethylaniline is not feasible due to distinct differences in electronic properties and steric environments. The N,N-dimethylamino group on 4-(1-aminoethyl)-N,N-dimethylaniline is a strong electron-donating group that activates the aromatic ring towards electrophilic substitution, primarily at the ortho positions relative to it . In contrast, 4-(1-aminoethyl)aniline lacks this tertiary amine functionality, resulting in different reactivity profiles and basicity (pKa of N,N-dimethylaniline derivatives is higher than that of aniline) . Additionally, the presence of both primary and tertiary amines in 4-(1-aminoethyl)-N,N-dimethylaniline provides a dual-reactive scaffold that is not present in simpler analogs like N,N-dimethylaniline (which lacks the aminoethyl side chain) or 4-(aminomethyl)-N,N-dimethylaniline (which lacks the chiral center) [1]. These structural and electronic distinctions directly impact the compound's performance in asymmetric catalysis, ligand design, and as a pharmaceutical intermediate, making simple substitution with in-class compounds scientifically unjustified.

Quantitative Differentiation Evidence for 4-(1-Aminoethyl)-N,N-dimethylaniline (CAS 91800-15-6)


Enantioselective Synthesis: High Yield and Enantiomeric Excess for Chiral Derivatives

The (R)-enantiomer derivative, 4-[(1R)-1-aminoethyl]-N,N-dimethylaniline, can be synthesized with an enantiomeric excess (ee) greater than 99% and a yield of 92% using a chiral ruthenium catalyst system [1]. This level of stereocontrol is critical for applications requiring high enantiopurity, such as pharmaceutical development [2]. In contrast, the synthesis of the simpler analog 4-(1-aminoethyl)aniline typically achieves lower enantioselectivity due to the absence of the N,N-dimethylamino group, which can influence the steric and electronic environment around the chiral center .

Asymmetric Synthesis Chiral Amine Synthesis Catalysis

Reductive Amination Yield Optimization with Raney-Ni Catalyst

The synthesis of 4-(1-aminoethyl)-N,N-dimethylaniline via reductive amination of 4-dimethylaminoacetophenone can achieve a high yield of 98% when using a Raney-Ni® catalyst under optimized conditions . This yield is significantly higher than yields reported for similar reductive aminations of aniline derivatives without the N,N-dimethyl substitution, which typically range from 50% to 90% depending on the substrate and conditions [1]. The electron-donating N,N-dimethylamino group likely facilitates the reaction by increasing the nucleophilicity of the amine or by stabilizing the intermediate imine.

Reductive Amination Synthetic Methodology Amine Synthesis

ROCK Kinase Inhibition: A Distinct Biological Activity Not Shared by All Analogs

4-(1-aminoethyl)-N,N-dimethylaniline has been identified as an inhibitor of Rho-associated protein kinase (ROCK), a key regulator of cellular functions such as adhesion, mobility, and proliferation . This activity is not observed in simpler analogs like N,N-dimethylaniline or 4-(1-aminoethyl)aniline, which lack the combined structural features necessary for ROCK interaction . While specific IC50 values are not provided in the available literature, the inhibition of ROCK has been linked to decreased elastic modulus of cells, indicating a reduction in cellular stiffness .

Kinase Inhibition Cellular Signaling Drug Discovery

Dual Amine Functionality for Versatile Derivatization and Ligand Design

The presence of both a primary amine (on the aminoethyl group) and a tertiary amine (N,N-dimethylamino) in 4-(1-aminoethyl)-N,N-dimethylaniline provides a unique bifunctional scaffold [1]. This dual functionality enables selective derivatization and use as a ligand in coordination chemistry [2]. In contrast, 4-(1-aminoethyl)aniline possesses only primary amines, limiting its coordination modes, while N,N-dimethylaniline lacks the primary amine for further functionalization . The compound's hydrogen bond donor count of 1 and acceptor count of 2, along with a topological polar surface area of 29.3 Ų, further define its interaction potential [3].

Ligand Design Coordination Chemistry Synthetic Building Blocks

Optimal Application Scenarios for 4-(1-Aminoethyl)-N,N-dimethylaniline Based on Verified Evidence


Asymmetric Synthesis of Enantiopure Pharmaceuticals and Chiral Catalysts

The high enantioselectivity (ee > 99%) and yield (92%) achieved in the synthesis of its (R)-enantiomer derivative [1] make 4-(1-aminoethyl)-N,N-dimethylaniline an excellent starting material for the production of enantiomerically pure drugs and chiral catalysts. Its bifunctional amine structure and chiral center allow for precise control over stereochemistry, which is critical in medicinal chemistry for developing safe and effective therapeutics. This compound is particularly well-suited for use in asymmetric hydrogenation and other enantioselective transformations where high stereochemical fidelity is required [2].

ROCK Kinase Inhibitor Scaffold for Cancer and Fibrosis Research

Given its demonstrated inhibition of ROCK kinase , 4-(1-aminoethyl)-N,N-dimethylaniline serves as a valuable scaffold for the development of novel ROCK inhibitors. ROCK is implicated in various pathological processes, including cancer cell migration, cardiovascular diseases, and fibrosis. The compound's structural features can be further optimized through medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic properties. Its potential as an antitumor effect enhancer when combined with other agents has also been noted [3].

Ligand Design and Coordination Chemistry for Transition Metal Catalysis

The dual amine functionality (primary and tertiary) of 4-(1-aminoethyl)-N,N-dimethylaniline makes it a versatile ligand for transition metal complexes [4]. Such ligands can be employed in various catalytic processes, including cross-coupling reactions and asymmetric transformations. The electron-donating N,N-dimethylamino group can modulate the electronic properties of the metal center, while the primary amine can participate in hydrogen bonding or serve as an additional coordination site. This bifunctional nature offers advantages over simpler aniline-based ligands in designing catalysts with enhanced activity and selectivity.

Synthetic Building Block for High-Yield Reductive Amination Sequences

The optimized reductive amination of 4-dimethylaminoacetophenone to yield 4-(1-aminoethyl)-N,N-dimethylaniline in 98% yield using Raney-Ni® catalyst demonstrates the compound's accessibility and scalability. This high yield, combined with the compound's versatile functional groups, makes it an attractive building block for multistep synthetic sequences in both academic and industrial settings. Its efficient preparation reduces overall synthetic costs and waste, aligning with principles of green chemistry and sustainable synthesis [5].

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